molecular formula C8H7BrN4 B2467758 4-ブロモアニル-2-(4~{H}-1,2,4-トリアゾール-3-イル)アニリン CAS No. 882517-93-3

4-ブロモアニル-2-(4~{H}-1,2,4-トリアゾール-3-イル)アニリン

カタログ番号: B2467758
CAS番号: 882517-93-3
分子量: 239.076
InChIキー: OCWUWXKYIUUICS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline is a chemical compound that features a bromine atom attached to an aniline ring, which is further substituted with a 1,2,4-triazole ring.

作用機序

Target of Action

The primary targets of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline are likely to be enzymes involved in cancer cell proliferation. The compound has been associated with anticancer activity, suggesting that it may interact with targets that play a role in cell growth and division . .

Mode of Action

The mode of action of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline involves its interaction with its targets, leading to changes in cellular processes. The compound is thought to form hydrogen bonds with different targets, which could lead to alterations in the function of these targets . This interaction can result in the inhibition of target enzymes, disrupting the biochemical processes necessary for cancer cell proliferation .

Biochemical Pathways

Given its anticancer activity, it is likely that the compound affects pathways involved in cell growth and division . Disruption of these pathways can lead to the death of cancer cells or the inhibition of their proliferation.

Pharmacokinetics

The compound’s ability to form hydrogen bonds could potentially improve its pharmacokinetic properties, enhancing its absorption and distribution within the body .

Result of Action

The result of the action of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline is the inhibition of cancer cell proliferation. The compound has demonstrated cytotoxic activity against several human cancer cell lines, including MCF-7, Hela, and A549 . This suggests that the compound can induce cell death or inhibit cell growth, leading to a reduction in the size of cancerous tumors.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

類似化合物との比較

Similar Compounds

Uniqueness

The uniqueness of 4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine atom and the triazole ring makes it a versatile compound for various applications .

生物活性

4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential anticancer properties. This compound features a bromine atom attached to an aniline ring, which is further substituted with a 1,2,4-triazole moiety. The biological activity of this compound is primarily linked to its interaction with various enzymes involved in cancer cell proliferation.

Target Enzymes
The primary targets of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline are enzymes associated with cancer cell growth and division. Studies suggest that the compound may inhibit these enzymes, leading to reduced proliferation of cancer cells such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines.

Mode of Action
The mode of action involves the formation of hydrogen bonds between the compound and its target enzymes. This interaction can result in significant alterations in cellular processes, ultimately leading to apoptosis (programmed cell death) in malignant cells. The compound's ability to disrupt biochemical pathways related to cell cycle regulation is a key aspect of its anticancer activity.

Pharmacokinetics

The pharmacokinetic properties of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline suggest enhanced absorption and distribution within biological systems due to its structural characteristics. The formation of hydrogen bonds is believed to play a crucial role in improving these properties, potentially leading to better efficacy in vivo.

Anticancer Activity

Recent studies have demonstrated significant cytotoxic effects of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline against various human cancer cell lines. The results from MTT assays indicate that the compound effectively inhibits cell viability at micromolar concentrations.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest
A54918Inhibition of proliferation

These findings highlight the compound's potential as a lead candidate for further development in anticancer therapies .

Antibacterial and Antifungal Activity

In addition to its anticancer properties, 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline has been evaluated for antibacterial and antifungal activities. Preliminary screenings indicate moderate activity against Gram-positive and Gram-negative bacteria as well as certain fungal strains.

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliWeak
Candida albicansModerate

These results suggest that the compound may have broader applications beyond oncology .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of triazole compounds similar to 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline. These derivatives were tested for their biological activities, revealing that modifications at the triazole position could enhance anticancer potency significantly. For instance, derivatives with additional functional groups showed improved IC50 values against MCF-7 cells compared to the parent compound .

特性

IUPAC Name

4-bromo-2-(1H-1,2,4-triazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-5-1-2-7(10)6(3-5)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWUWXKYIUUICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NC=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882517-93-3
Record name 4-bromo-2-(1H-1,2,4-triazol-3-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a well stirred slurry of 9-bromo-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one (32.0 g, 171 mmol) in ethylene glycol (146 mL) which was heated at 100° C., was added aqeous NaOH (32%, 22.4 mL, 241 mmol). The slurry was heated at 140° C. for 17.5 h. The resulting solution was cooled to 27° C. and the product began to crystallize. Water (146 mL) and 1-octanol (1.73 mL) were added and the pH of the suspension was adjusted to 6.5 by the slow addition of glacial acetic acid (14 mL). The resulting slurry was stirred for 30 min, the solid was collected by filtration and washed with water and 2-propanol. Drying in vacuo afforded the title compound (25.2 g, 87%) as a light yellow solid. MS: m/e=239.0/241.1 [M+H+].
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
146 mL
Type
solvent
Reaction Step One
Name
Quantity
22.4 mL
Type
reactant
Reaction Step Two
Yield
87%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。